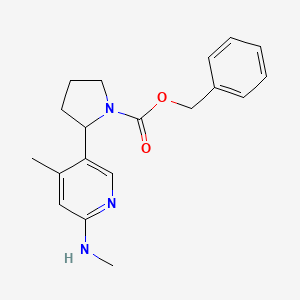![molecular formula C10H16N2O11P2 B11824703 [(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung “[(2S,3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] Dihydrogenphosphat” ist ein komplexes organisches Molekül mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrimidinring, eine Phosphatgruppe und einen Oxolanring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von “[(2S,3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] Dihydrogenphosphat” umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Der Prozess beinhaltet oft die folgenden Schritte:
Bildung des Pyrimidinrings: Dieser Schritt beinhaltet die Kondensation geeigneter Aldehyde und Amine unter sauren Bedingungen, um den Pyrimidinring zu bilden.
Anlagerung des Oxolanrings: Der Oxolanring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Oxiran mit dem Pyrimidinderivat umgesetzt wird.
Industrielle Produktionsmethoden
In einem industriellen Umfeld wird die Produktion dieser Verbindung unter Verwendung optimierter Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet:
Batchreaktoren: Großvolumige Batchreaktoren werden verwendet, um die mehrstufige Synthese durchzuführen.
Reinigung: Das Rohprodukt wird mit Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt, um die endgültige Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
“[(2S,3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] Dihydrogenphosphat” durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile spezifische funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel unter wasserfreien Bedingungen durchgeführt.
Substitution: Nucleophile wie Amine, Thiole; Reaktionen werden je nach Nucleophil unter basischen oder sauren Bedingungen durchgeführt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung oxidierter Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung reduzierter Derivate mit weniger sauerstoffhaltigen funktionellen Gruppen.
Substitution: Bildung substituierter Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.
Wissenschaftliche Forschungsanwendungen
“[(2S,3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] Dihydrogenphosphat” hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine Wechselwirkungen mit biologischen Makromolekülen wie DNA und Proteinen.
Medizin: Untersucht auf sein Potenzial als antivirales und Antikrebsmittel.
Industrie: Eingesetzt bei der Entwicklung von Arzneimitteln und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von “[(2S,3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] Dihydrogenphosphat” beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme ab, die an der DNA-Replikation und -Reparatur beteiligt sind, wodurch sie gegen schnell teilende Zellen wirksam ist.
Beteiligte Pfade: Sie stört die Nucleotidsynthesepfade, was zur Hemmung der DNA- und RNA-Synthese führt.
Wissenschaftliche Forschungsanwendungen
“[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of “[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, making it effective against rapidly dividing cells.
Pathways Involved: It interferes with nucleotide synthesis pathways, leading to the inhibition of DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [(2S,3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] Dihydrogenphosphat
- [(2S,3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2-(methoxymethyl)oxolan-3-yl] Dihydrogenphosphat
Einzigartigkeit
“[(2S,3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] Dihydrogenphosphat” ist aufgrund seiner spezifischen Phosphatgruppe einzigartig, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu ähnlichen Verbindungen erhöht. Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der pharmazeutischen Chemie.
Eigenschaften
Molekularformel |
C10H16N2O11P2 |
|---|---|
Molekulargewicht |
402.19 g/mol |
IUPAC-Name |
[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
CSNCBOPUCJOHLS-GJMOJQLCSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)COP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)

![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)


![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)



![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)


